(1R,2S)-2-fluorocyclopropanamine

Description

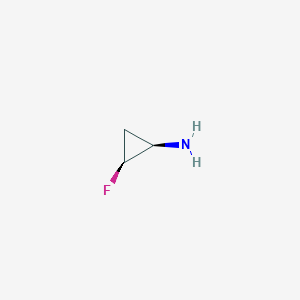

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-fluorocyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJTSUSKQOYCD-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437945 | |

| Record name | (1R,2S)-2-Fluorocyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143062-83-3 | |

| Record name | (1R,2S)-2-Fluorocyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorinated Cyclopropane Scaffolds in Modern Chemical Research

Fluorinated cyclopropane (B1198618) scaffolds are structural motifs of significant interest in contemporary chemical research, particularly within the field of medicinal chemistry. thieme.de The combination of a cyclopropane ring and fluorine atom(s) imparts a unique set of properties to molecules, making them valuable for the design of novel therapeutics. bohrium.comresearchgate.net

The cyclopropane ring, being the smallest carbocycle, introduces a high degree of rigidity and a specific three-dimensional geometry into a molecule. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. The strained C-C bonds of the cyclopropane ring also possess a higher degree of p-character than typical alkanes, influencing the electronic properties of adjacent functional groups.

The introduction of fluorine, the most electronegative element, further amplifies the utility of these scaffolds. Key effects of fluorination include:

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, acidity, and basicity. bohrium.comnih.gov This is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life. mdpi.com

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity. nih.gov

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for achieving the optimal orientation for receptor binding.

The synergy between the cyclopropane ring and fluorine has led to the incorporation of fluorinated cyclopropane motifs into a variety of biologically active compounds. researchgate.net Research has demonstrated their potential in developing agents targeting a range of diseases. nih.govrsc.org Consequently, the development of novel synthetic methods to access these scaffolds, especially in a stereocontrolled manner, is an active area of research. thieme.deanr.fr

Contextualization of 1r,2s 2 Fluorocyclopropanamine Within Chiral Fluorinated Amines As Synthetic Intermediates and Building Blocks

Fundamentals of Chirality and Absolute Configuration in Cyclopropane (B1198618) Systems

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.org In cyclopropane systems, the presence of two or more substituents can give rise to stereoisomerism, including the existence of chiral centers. For a 1,2-disubstituted cyclopropane like 2-fluorocyclopropanamine, two diastereomers are possible: cis and trans. In the cis isomer, the fluorine and amine substituents are on the same side of the three-membered ring, while in the trans isomer, they are on opposite sides.

Both the cis and trans isomers of 2-fluorocyclopropanamine are chiral, meaning they exist as a pair of enantiomers. The specific enantiomer is designated by its absolute configuration at each of the two chiral carbon atoms (C1 and C2). The absolute configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.orgmasterorganicchemistry.com

According to the CIP rules, higher atomic numbers of the atoms directly attached to the chiral center are given higher priority. masterorganicchemistry.com If there is a tie, one moves to the next atoms along the chain until a point of difference is found. masterorganicchemistry.com

For this compound, the priorities are assigned as follows:

At C1 (the carbon bonded to the amine group): The priority of the substituents is (1) -NH₂, (2) C2 (bonded to F), (3) C3, and (4) -H.

At C2 (the carbon bonded to the fluorine atom): The priority of the substituents is (1) -F, (2) C1 (bonded to NH₂), (3) C3, and (4) -H.

To assign the configuration, the molecule is oriented so that the lowest-priority substituent (priority 4, usually hydrogen) points away from the viewer. masterorganicchemistry.com The direction from the highest priority (1) to the second (2) to the third (3) is then observed. If the direction is clockwise, the configuration is designated as 'R' (Rectus); if it is counter-clockwise, it is 'S' (Sinister). wikipedia.orgmasterorganicchemistry.com For this compound, this analysis leads to an 'R' configuration at C1 and an 'S' configuration at C2, corresponding to a specific enantiomer of the cis isomer. The determination of the absolute configuration of chiral compounds can be experimentally verified using techniques like X-ray crystallography. wikipedia.orgresearchgate.net

Enantioselective and Diastereoselective Synthetic Strategies for this compound

The synthesis of a single, specific stereoisomer like this compound requires methods that are both diastereoselective (favoring the cis isomer over the trans) and enantioselective (favoring the (1R,2S) enantiomer over its (1S,2R) mirror image).

Asymmetric Induction Methodologies for Fluorinated Cyclopropylamine (B47189) Synthesis

Asymmetric induction in synthesis refers to the use of a chiral feature in a substrate or reagent to influence the stereochemical outcome of a reaction. This can be achieved through various means, including substrate control, auxiliary control, or the use of chiral reagents.

One powerful method for asymmetric synthesis is the use of enzymes. Biocatalytic strategies can offer high stereoselectivity for the synthesis of fluorinated compounds. the-innovation.orgwhiterose.ac.uk For instance, engineered enzymes have been shown to catalyze reactions with high yield and enantioselectivity, providing access to chiral fluorinated molecules. the-innovation.org While not specifically detailed for this compound, enzymatic approaches, such as the use of reductive aminases (RedAms) for the synthesis of β-fluoroamines, demonstrate the potential of biocatalysis in this field. whiterose.ac.uk

Another established strategy involves the use of chiral auxiliaries. For example, the synthesis of chiral cyclopropylamines has been accomplished starting from chiral N-sulfinyl α-chloro ketimines. nih.gov In this method, reaction with a Grignard reagent leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov The chiral sulfinyl group acts as a chiral auxiliary, directing the stereochemical course of the reaction, and can be subsequently removed to yield the desired chiral primary cyclopropylamine. nih.gov

Chiral Auxiliary and Catalyst-Controlled Approaches in Cyclopropanation

The key step in forming the cyclopropane ring can be controlled using either a chiral auxiliary attached to the substrate or a chiral catalyst. These approaches are at the forefront of modern asymmetric synthesis.

Chiral Auxiliary-Controlled Cyclopropanation: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. nih.gov The asymmetric synthesis of cis-substituted cyclopropanecarboxylic acid derivatives has been achieved by using an iron chiral auxiliary. capes.gov.br This demonstrates the principle of using a removable chiral group to direct the formation of a specific diastereomer. A similar strategy could be envisioned for the synthesis of this compound precursors.

Catalyst-Controlled Cyclopropanation: The use of chiral catalysts is a highly efficient method for generating enantiomerically enriched products, as a small amount of the catalyst can produce a large quantity of the desired molecule. A variety of catalyst-controlled cyclopropanation reactions have been developed.

A notable example is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a Simmons-Smith reaction with a chiral dioxaborolane ligand. scholaris.caresearchgate.net This method has proven effective for creating fluorocyclopropanes with high yields and excellent enantioselectivities. scholaris.ca The reaction's success with both (Z)- and (E)-fluoroalkenes highlights its versatility. scholaris.ca

| Substrate | Product | Yield (%) | Enantiomeric Selectivity (%) |

|---|---|---|---|

| (Z)-2-Fluoroallylic alcohol | Fluorocyclopropyl methanol | - | >94 |

| Alkyl substituted fluoroallylic alcohol | Fluorocyclopropyl methanol | 84 | 93 |

| Tetrasubstituted fluoroalkene | Tetrasubstituted fluorocyclopropane (B157604) | 93 | 96 |

Transition metal catalysis offers a broad platform for asymmetric cyclopropanation. Cobalt-catalyzed reactions using gem-dichloroalkanes as carbene precursors have emerged as a powerful tool. dicp.ac.cn By employing a chiral oxazoline (B21484) iminopyridine (OIP) ligand, high enantioselectivity has been achieved in the cyclopropanation of various alkenes. dicp.ac.cn This method is particularly significant as it works well with non-stabilized carbenes. dicp.ac.cn

| Alkene Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1,3-Diene | (PDI)CoBr₂ | 95 | - |

| Generic Alkene | (OIP)CoBr₂ | 90 | 93 |

Furthermore, biocatalysis with engineered proteins has shown remarkable success. An engineered myoglobin (B1173299) variant has been used to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, demonstrating broad substrate tolerance. nih.gov Similarly, copper complexes with chiral ligands, such as those based on 2,2'-bipyridine (B1663995) or semicorrin, are effective catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. capes.gov.brcapes.gov.br These catalyst systems can be fine-tuned electronically to optimize enantioselectivity. capes.gov.br

Organocatalysis provides a metal-free alternative for asymmetric cyclopropanation. Chiral iminium catalysts, for example, have been designed to activate α,β-unsaturated aldehydes towards cyclopropanation with ylides, proceeding with high enantiocontrol through a mechanism described as directed electrostatic activation. princeton.edu

The successful synthesis of this compound with high chiral purity hinges on the careful selection and application of these advanced stereoselective methods. The development of catalyst-controlled reactions, in particular, offers a versatile and efficient route to this and other complex chiral molecules.

Synthetic Pathways to 1r,2s 2 Fluorocyclopropanamine and Its Derivatives

Direct Fluorination and Fluoroalkylation Approaches to Cyclopropane (B1198618) Rings

Direct methods for introducing fluorine or fluoroalkyl groups onto a pre-existing cyclopropane ring present a formidable challenge in synthetic chemistry. One innovative approach involves the fluorinative ring-opening of 1,1-disubstituted cyclopropanes using hypervalent iodine reagents. nih.gov This method facilitates both 1,3-difluorination and 1,3-oxyfluorination under mild conditions, proceeding with high chemo- and regioselectivity. nih.gov The reaction is believed to occur through an electrophilic ring-opening mechanism. nih.gov

Another strategy is the use of hexafluoropropylene oxide (HFPO) as a difluorocarbene precursor for the synthesis of highly fluorinated cyclopropanes. acs.orgnih.gov Heating HFPO with appropriate fluorinated alkenes yields various fluorinated cyclopropane derivatives. acs.orgnih.gov These resulting polyfluorinated cyclopropanes can then undergo ring-opening reactions with halogens to produce 1,3-dihalopolyfluoropropanes, a transformation that provides a useful route to functionalized linear compounds. acs.orgnih.gov

| Starting Material | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| 1,1-Disubstituted Cyclopropanes | Hypervalent Iodine Reagents | 1,3-Difluoro- or 1,3-Oxyfluoro-alkanes | Mild conditions, high chemo- and regioselectivity. nih.gov |

| Fluorinated Alkenes | Hexafluoropropylene Oxide (HFPO) | Highly Fluorinated Cyclopropanes | HFPO acts as a difluorocarbene source. acs.orgnih.gov |

Cyclopropanation Reactions for Fluorinated Systems

A primary and widely utilized method for synthesizing fluorocyclopropanes involves the addition of carbenes or carbenoids to alkenes. researchgate.netnih.gov Carbenes, being electron-deficient species, readily react with the nucleophilic double bonds of alkenes in a single, concerted step to form the cyclopropane ring. libretexts.orgopenstax.org

The generation of fluorinated carbenes is a key aspect of this approach. For instance, dichlorocarbene (B158193) (:CCl2) can be generated from chloroform (B151607) (CHCl3) and a strong base, and subsequently added to an alkene to form a dichlorocyclopropane. libretexts.orgopenstax.org A significant advantage of carbene addition is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgopenstax.org

The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity) such as (iodomethyl)zinc iodide (ICH2ZnI), is a classic method for preparing non-halogenated cyclopropanes. libretexts.orgopenstax.org This methodology has been extended to the synthesis of fluorinated analogs. For example, the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids in the presence of a chiral dioxaborolane ligand provides access to a variety of chiral fluorocyclopropanes with high yields and excellent enantioselectivities. cdnsciencepub.com

| Carbene/Carbenoid Source | Alkene Substrate | Product | Key Features |

|---|---|---|---|

| Chloroform (CHCl3) + Base | Generic Alkene | Dichlorocyclopropane | In situ carbene generation, stereospecific. libretexts.orgopenstax.org |

| Diiodomethane (CH2I2) + Zn-Cu | Fluoro-substituted Allylic Alcohols | Chiral Fluorocyclopropanes | Simmons-Smith conditions, high enantioselectivity with chiral ligand. cdnsciencepub.com |

Transition metal-catalyzed reactions offer a powerful and versatile platform for the synthesis of fluorinated cyclopropanes. researchgate.netnih.gov These methods often involve the reaction of a diazo compound with an alkene in the presence of a metal catalyst, which generates a metal carbene intermediate. wikipedia.org This intermediate then transfers the carbene moiety to the alkene to form the cyclopropane ring. wikipedia.org

Rhodium and copper complexes are commonly employed catalysts for these transformations. wikipedia.org For instance, rhodium(II) carboxylates are effective catalysts for the cyclopropanation of a wide range of olefins with diazocarbonyl compounds. wikipedia.org The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations. wikipedia.org

Copper(I) iodide (CuI) has been utilized to catalyze the cyclopropanation of alkenes with fluorinated diazo reagents, such as diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, to produce cyclopropanes bearing both trifluoromethyl and difluoromethylphosphonate groups. nih.gov This approach provides access to novel and structurally complex fluorinated cyclopropanes under mild conditions. nih.gov

A known synthetic route to (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine involves a cyclopropanation reaction as a key step, ultimately leading to this important intermediate for pharmaceuticals like ticagrelor. google.com

| Catalyst | Diazo Compound | Alkene | Product | Key Features |

|---|---|---|---|---|

| Rhodium(II) Carboxylates | Diazocarbonyl Compounds | Various Olefins | Substituted Cyclopropanes | Broad substrate scope, potential for enantioselectivity with chiral catalysts. wikipedia.org |

| Copper(I) Iodide (CuI) | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Aromatic and Aliphatic Alkenes | Cyclopropanes with CF3 and CF2PO(OEt)2 groups | Mild reaction conditions, access to highly functionalized fluorinated cyclopropanes. nih.gov |

Nucleophilic Fluorination Routes to Cyclopropanes

Nucleophilic fluorination represents another important strategy for the synthesis of fluorinated cyclopropanes. researchgate.net This approach typically involves the displacement of a leaving group on a cyclopropane ring with a fluoride (B91410) ion. However, the poor nucleophilicity and high basicity of the fluoride ion can present significant challenges. ucla.edu

To overcome these hurdles, various strategies have been developed. One method involves the use of specialized fluorinating reagents. For example, deoxyfluorination reagents like PhenoFluor can be employed. ucla.edu Another approach is the silver-catalyzed late-stage vinylogous diazocarbonyl fluorination of steroids, which demonstrates the potential for site-selective fluorination in complex molecules. ucla.edu

The synthesis of fluoroform, a valuable reagent, can be achieved through the nucleophilic fluorination of N-difluoromethyltriazolium triflate. Mechanistic studies suggest that this reaction proceeds via an SN2 pathway, which is crucial for applications involving fluorine-18 (B77423) radiolabeling, as it can lead to high molar activity. nih.gov

Enzymatic and Biocatalytic Synthesis of Chiral Fluorocyclopropanes

Biocatalysis has emerged as a powerful and highly stereoselective method for the synthesis of chiral fluorinated cyclopropanes. digitellinc.comdntb.gov.uanih.gov Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299) and cytochrome P450, have been shown to catalyze cyclopropanation reactions with exceptional levels of diastereo- and enantiocontrol that are often difficult to achieve with traditional chemical catalysts. digitellinc.comdntb.gov.uanih.govutdallas.edunih.gov

These biocatalytic systems can facilitate the cyclopropanation of a broad range of fluorinated alkenes, including mono- and gem-difluoroalkenes, with diazo compounds. digitellinc.comdntb.gov.uanih.gov For example, engineered myoglobin-based catalysts have been used for the synthesis of mono-fluorinated and gem-difluoro cyclopropanes with excellent diastereomeric ratios (up to 99:1 d.r.) and enantiomeric excesses (up to 99% e.e.). dntb.gov.uanih.govutdallas.edu This approach has proven effective for the gram-scale synthesis of key gem-difluorinated cyclopropane intermediates. dntb.gov.uanih.gov

Furthermore, engineered cytochrome P450 enzymes have been developed to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins, demonstrating the remarkable selectivity of these biocatalysts. nih.gov Enzymatic methods, such as the kinetically controlled transesterification of racemic 2-fluorocyclopentanols using lipases, have also been employed for the resolution of chiral fluorinated cyclic compounds. nasu-periodicals.org.uaresearchgate.net

| Enzyme/Biocatalyst | Substrates | Product | Key Features |

|---|---|---|---|

| Engineered Myoglobin | Fluorinated Alkenes + Diazo Compounds | Mono- and gem-Difluoro Cyclopropanes | High diastereo- and enantioselectivity (up to 99:1 d.r., 99% e.e.). dntb.gov.uanih.govutdallas.edu |

| Engineered Cytochrome P450 | (Z/E)-Trisubstituted Enol Acetates + Diazo Compounds | Chiral 1,2,3-Polysubstituted Cyclopropanes | High selectivity for one olefin isomer. nih.gov |

| Lipase (e.g., Burkholderia cepacia) | Racemic 2-Fluorocyclopentanols + Acyl Donor | Enantiomerically Pure 2-Fluorocyclopentanols | Kinetic resolution with high enantioselectivity (ee > 98%). nasu-periodicals.org.ua |

Advanced Synthetic Transformations for (1R,2S)-2-Fluorocyclopropanamine Framework Elaboration

Once the core fluorocyclopropane scaffold is constructed, further synthetic transformations are often necessary to arrive at the final target molecule, such as this compound. These transformations can include functional group interconversions and the introduction of amine functionalities.

For instance, a synthetic route to a derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, involves the hydrolysis of a precursor using hydrochloric acid in methanol. chemicalbook.com Another patented method describes the synthesis of the D-mandelate salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which involves a Hofmann degradation of a cyclopropyl (B3062369) carboxamide intermediate to furnish the desired amine. google.com

The development of novel reagents and methodologies continues to expand the toolkit for elaborating on the fluorocyclopropane framework. For example, a bifunctional aminomethyl sulfone reagent has been developed for the palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes, producing chiral 1,3-amino sulfones which could potentially be precursors to fluorocyclopropylamines. acs.org

The synthesis of fluorocyclopropane-containing proline analogues has also been reported, demonstrating the integration of these motifs into more complex and biologically relevant structures. nih.gov These advanced transformations are crucial for accessing the diverse range of fluorocyclopropane derivatives needed for drug discovery and other applications.

Mechanistic Insights into Reactions Involving the 1r,2s 2 Fluorocyclopropanamine Moiety

Influence of Fluorine on Reaction Mechanisms within the Cyclopropylamine (B47189) System

The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic landscape of the cyclopropylamine system, leading to new or modified reaction pathways. rsc.orgnih.gov This influence is not merely a consequence of simple inductive effects but also involves complex stereoelectronic interactions that can stabilize or destabilize transition states and intermediates.

The fluorine atom's strong electron-withdrawing nature significantly impacts the reactivity of the adjacent amine group and the cyclopropane (B1198618) ring. For instance, in the context of enzyme inhibition, fluorination can switch the selectivity of a molecule. While 1-phenylcyclopropylamine is a selective inhibitor of monoamine oxidase B (MAO B), the introduction of a fluorine atom at the 2-position, as seen in (E)- and (Z)-1-aryl-2-fluorocyclopropylamines, renders them potent and selective irreversible inhibitors of monoamine oxidase A (MAO A). nih.gov This shift highlights how fluorine's electronic perturbation of the cyclopropane ring alters the molecule's interaction with enzyme active sites.

The conformational behavior of the ring is also affected. In fluorinated five-membered rings like pyrrolidines, the fluorine substituent induces significant conformational biases through stereoelectronic effects, such as the gauche effect, which can enhance the stability of specific conformations. beilstein-journals.org These principles are translatable to the three-membered cyclopropane system, where the orientation of the C-F bond relative to the C-N bond can influence the molecule's preferred geometry and, consequently, its reactivity.

Table 1: Influence of Fluorine on Reaction Properties

| Property | Observation in Non-Fluorinated System | Observation in Fluorinated System | Mechanistic Implication |

|---|---|---|---|

| Enzyme Inhibition | 1-Phenylcyclopropylamine is a selective MAO B inhibitor. nih.gov | (1R,2S)-2-Fluoro-1-phenylcyclopropylamine is a potent MAO A inhibitor. nih.gov | Fluorine alters electronic distribution, changing binding affinity and selectivity for enzyme isoforms. |

| Bond Stability | π-acceptor groups weaken vicinal C-C bonds. nih.gov | σ-acceptor groups like fluorine weaken the distal C-C bond. nih.gov | Fluorine directs ring-opening reactions toward cleavage of the bond opposite the substituents. |

| Reaction Pathways | In haloalkanes, SN2 and E2 are the primary competing pathways. nih.gov | In β-fluorinated haloalkanes, the E2 pathway is suppressed, and overall SN2 reactivity is reduced. nih.gov | Fluorine introduces new, competing reaction channels and alters the energy landscape of existing pathways. |

Stereochemical Outcomes and Control in Reactions of Fluorinated Cyclopropylamines

The stereochemical configuration of fluorinated cyclopropanes is a critical determinant of their biological activity and chemical reactivity. nih.gov The challenge in synthesizing these molecules lies in controlling the stereochemistry, as the introduction of the fluorine atom can make reactions that are typically stereospecific more complex. acs.org

The development of stereoselective synthetic routes is paramount for accessing specific enantiomers of compounds like (1R,2S)-2-fluorocyclopropanamine. Asymmetric synthesis methods for fluorocyclopropanes often rely on chiral auxiliaries or catalysts. acs.org Successful approaches have included:

Michael-Initiated Ring Closure (MIRC): Using enolates derived from reagents like ethyl dibromofluoroacetate with α,β-unsaturated electrophiles. acs.org

Chiral Dioxaborolane Mediated Zinc Carbenoids: These methods have shown excellent diastereo- and enantioselectivities in reacting with either allylic alcohols or fluoroallylic alcohols. acs.org

Table 2: Stereochemical Control in Fluorocyclopropane (B157604) Synthesis

| Reaction Type | Reagents/Catalyst | Typical Outcome | Observed Outcome with Fluorinated Systems/Specific Substrates | Reference |

|---|---|---|---|---|

| Hydroxyl to Fluorine Substitution | Diethylaminosulfur trifluoride (DAST) | SN2 inversion of stereochemistry | Retention of stereochemistry via double inversion (neighboring group participation) | nih.gov |

| Asymmetric Cyclopropanation | Chiral dioxaborolane / Zinc carbenoid | Variable | Excellent diastereo- and enantioselectivity | acs.org |

| Michael-Initiated Ring Closure | Ethyl dibromofluoroacetate / α,β-unsaturated esters | Variable | Modest to good diastereoselectivity | acs.org |

Ring-Opening Reactions and Rearrangements of the Cyclopropylamine Scaffold

The strained three-membered ring of cyclopropylamines is susceptible to ring-opening reactions under various conditions. The regioselectivity of this opening—which C-C bond breaks—is heavily influenced by the substituents on the ring. The presence of the amine and fluorine on the this compound moiety creates a unique electronic bias that directs these reactions.

In general, cyclopropane ring-opening can proceed via cleavage of either a vicinal bond (adjacent to the substituents) or a distal bond (opposite the substituents). For many "donor-acceptor" cyclopropanes, cleavage of the vicinal bond is common, leading to a zwitterionic intermediate where the charges are stabilized by the respective groups. nih.gov

However, the cyclopropylamine system, particularly when protonated to form an ammonium (B1175870) group, behaves differently. The strongly σ-withdrawing ammonium group, similar to the fluorine atom, weakens the distal C2-C3 bond. nih.gov Studies on the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride in superacid demonstrated that cleavage occurs exclusively at this distal bond. nih.gov This process forms a 1,3-dication intermediate, which can then be trapped by nucleophiles. This distal bond cleavage is a rare but mechanistically significant pathway for substituted cyclopropanes. nih.gov

Oxidative ring-opening provides another powerful strategy for functionalizing the cyclopropylamine scaffold. Acyl, sulfonyl, or carbamate-protected aminocyclopropanes can undergo oxidative ring-opening to generate 1,3-dielectrophilic intermediates. epfl.ch These intermediates serve as versatile precursors for the synthesis of a wide range of 1,3-difunctionalized propylamines. epfl.ch While this specific research did not focus on fluorinated examples, the underlying principle of using the inherent ring strain and electronic properties of the substituents to achieve a controlled ring-opening is directly applicable.

The reaction conditions play a critical role in determining the outcome. For example, in related vinylcyclopropane (B126155) systems, Brønsted acids and Lewis acids can trigger different rearrangement pathways, leading to completely different molecular scaffolds. digitellinc.com This underscores the tunability of cyclopropane reactions and the potential to guide the reactivity of the this compound scaffold toward desired ring-opened or rearranged products.

Table 3: Ring-Opening Reactions of Substituted Cyclopropylamines

| Substrate Type | Conditions | Bond Cleavage | Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

trans-2-Phenylcyclopropylamine•HCl |

Superacid, Arene Nucleophile | Distal (C2-C3) | 1,3-Dication | 1,3-Diarylpropylamine | nih.gov |

| Protected Aminocyclopropanes | Oxidative Conditions | Vicinal (presumed) | 1,3-Dielectrophilic species | 1,3-Difunctionalized Propylamines | epfl.ch |

| Donor-Acceptor Cyclopropanes | Lewis Acid / Nucleophile | Vicinal (C1-C2) | Zwitterion | Acyclic addition product | nih.gov |

Derivatization Strategies and Functionalization of 1r,2s 2 Fluorocyclopropanamine

Chemical Functionalization of the Amine Moiety in (1R,2S)-2-Fluorocyclopropanamine

The primary amine group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds. Common functionalization strategies include acylation, sulfonylation, and reductive amination.

Acylation and Amide Bond Formation: The nucleophilic amine readily reacts with a wide range of acylating agents, such as acid chlorides, anhydrides, and activated carboxylic acids, to form stable amide bonds. This is a cornerstone of medicinal chemistry, enabling the linkage of the fluorocyclopropyl motif to various pharmacophores. nih.govrsc.orgthieme-connect.de The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Biocatalytic approaches using enzymes like N-acyltransferases (NATs) and CoA ligases (CLs) are also emerging as sustainable methods for amide bond formation. rsc.org

Sulfonylation: The amine group can be converted to a sulfonamide by reacting with sulfonyl chlorides. An example of this is the formation of this compound 4-methylbenzenesulfonate, a tosylate salt, which demonstrates the reactivity of the amine towards sulfonylation agents. cymitquimica.comcymitquimica.com This functionalization is often employed to introduce specific physicochemical properties or to act as a protecting group.

Reductive Amination: Reductive amination, or reductive alkylation, provides a pathway to secondary or tertiary amines. organic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting this compound with a ketone or aldehyde, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.orgresearchgate.net This method is highly versatile for introducing a variety of alkyl or aryl substituents onto the nitrogen atom.

Table 1: Key Functionalization Reactions of the Amine Moiety

| Reaction Type | Reagent Class | Product | Typical Conditions |

| Acylation | Acid Chlorides, Anhydrides, Activated Carboxylic Acids | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base, aprotic solvent |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | Mild acid or base catalyst, reducing agent (e.g., NaBH₄) |

Modification of the Fluorinated Cyclopropane (B1198618) Ring for Downstream Synthesis

The strained cyclopropane ring, particularly when activated by the fluorine atom, can undergo various modifications, primarily through ring-opening reactions. These reactions offer a route to linear, functionalized molecules that are otherwise difficult to synthesize.

Ring-Opening Reactions: The cyclopropane ring can be opened under different conditions, often initiated by electrophilic attack or through radical mechanisms. dalalinstitute.comscribd.comyoutube.commasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of the ring opening. For instance, in donor-acceptor cyclopropanes, ring opening is a well-established synthetic strategy. nih.gov While specific examples starting directly from this compound are not extensively documented in the provided results, the general principles of cyclopropane chemistry suggest that reactions with strong acids, halogens, or other electrophiles could lead to the cleavage of a C-C bond in the ring. nih.govnih.govnih.govrsc.orgyoutube.com The resulting 1,3-difunctionalized propane (B168953) derivatives can then be used in subsequent synthetic steps.

Synthesis of Heterocycles: Fluorinated cyclopropanes can serve as precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.netipcm.frclockss.org The ring-opening of cyclopropanes can generate intermediates that subsequently cyclize to form five-, six-, or even seven-membered rings. For example, the reaction of cyclopropanes with suitable reagents can lead to the formation of thiolanes or thiazepines. nih.gov Although direct application to this compound is not detailed, this strategy represents a potential avenue for creating complex, fluorine-containing heterocyclic structures.

Table 2: Potential Ring Modification Strategies

| Strategy | Initiating Reagent/Condition | Potential Intermediate/Product |

| Electrophilic Ring Opening | Strong Acids (e.g., superacids), Halogens (e.g., Br₂, I₂) | 1,3-Dihalofluoroalkanes, other 1,3-difunctionalized propanes |

| Radical Ring Opening | Radical Initiators, Heat/Light | Functionalized fluoroalkyl radicals |

| Cycloaddition/Annulation | Unsaturated systems | Polycyclic or heterocyclic structures |

Derivatization for Analytical Method Development in Fluorinated Amine Characterization

The development of sensitive and selective analytical methods for the quantification of this compound often relies on derivatization to enhance its detectability, particularly in complex biological matrices. The primary amine is the main target for such derivatization.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): For HPLC-FLD analysis, the amine is reacted with a fluorogenic reagent to introduce a highly fluorescent tag. psu.edu Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov This reaction is rapid and can be automated for online derivatization. nih.gov

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl): These reagents react with primary and secondary amines to yield fluorescent derivatives. nih.govmdpi.com The reaction with NBD-Cl typically requires heating in a buffered solution. mdpi.com

Dansyl Chloride (DNS-Cl): A widely used reagent that reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts. rsc.org

9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent carbamates. nih.gov

Gas Chromatography (GC): For GC analysis, the polarity and volatility of the amine must be modified through derivatization. sigmaaldrich.com This typically involves a two-step process: esterification of any carboxylic acid groups (not present in the parent compound) followed by acylation of the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com Chiral derivatizing agents can also be used to separate enantiomers on a non-chiral GC column, or achiral derivatization can be followed by separation on a chiral column. sigmaaldrich.comgcms.cznih.gov

Table 3: Common Derivatizing Agents for Analytical Method Development

| Analytical Technique | Derivatizing Reagent | Functional Group Targeted | Principle of Enhancement |

| HPLC-FLD | o-Phthalaldehyde (OPA) | Primary Amine | Formation of a fluorescent isoindole |

| HPLC-FLD | 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) / 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amine | Formation of a fluorescent benzofurazan (B1196253) derivative |

| HPLC-FLD | Dansyl Chloride (DNS-Cl) | Primary/Secondary Amine | Formation of a fluorescent sulfonamide |

| HPLC-FLD/LC-MS | 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary/Secondary Amine | Formation of a highly fluorescent carbamate, improves retention |

| GC-MS | Trifluoroacetic anhydride (TFAA) | Primary Amine | Increases volatility and thermal stability |

Bioisosteric Applications and Scaffold Engineering Based on 1r,2s 2 Fluorocyclopropanamine

Conformational Restriction and Topographical Effects of the Cyclopropane (B1198618) Ring in Bioactive Molecules

The cyclopropane ring imposes significant conformational rigidity on a molecule. This inherent structural constraint is a key feature exploited in drug design to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. The defined stereochemistry of (1R,2S)-2-fluorocyclopropanamine further refines this conformational control.

The introduction of a fluorine atom adds another layer of complexity and utility. The fluorine gauche effect, where a gauche arrangement of a fluorine atom relative to another electronegative group or a C-C bond is favored, can further influence the preferred conformation. nih.gov In fluorinated statine (B554654) analogues, for example, the fluorine gauche effect leads to unique conformations, making them valuable building blocks for bioactive peptides. nih.gov Similarly, the conformation of this compound will be influenced by such stereoelectronic interactions, dictating the spatial arrangement of the amine and fluorine substituents. This defined three-dimensional structure is crucial for precise interactions with the binding pockets of target proteins.

Recent research on functionalized cis-2-((fluoro)alkyl)cyclobutanes has shown that the cis stereochemistry leads to significantly lower lipophilicity compared to their trans counterparts, a property influenced by the molecule's conformation. nih.govchemrxiv.org This suggests that the cis relationship of the fluorine and amine groups in this compound could impart favorable physicochemical properties for drug development.

Modulation of Molecular Recognition and Interactions through Fluorine Incorporation in Cyclopropylamine (B47189) Scaffolds

The incorporation of fluorine into the cyclopropylamine scaffold can profoundly modulate molecular recognition and binding interactions with biological targets. Fluorine's high electronegativity can alter the local electronic environment, influencing pKa, hydrogen bonding capability, and dipole moment, all of which are critical for drug-receptor interactions.

The presence of fluorine can lead to enhanced binding affinity. For example, in certain inhibitors, the introduction of a fluorine atom can facilitate stronger interactions with the receptor. nih.gov The ability of fluorine to participate in hydrogen bonds, either as a weak acceptor or by modulating the acidity of nearby donors, can be a deciding factor in the potency of a drug candidate.

In the case of this compound, the fluorine atom is positioned cis to the amine group. This specific arrangement creates a distinct electrostatic potential surface and dipole moment compared to the trans isomer or the non-fluorinated parent compound. This can lead to differential recognition by enzymes and receptors. For instance, the inhibition of dipeptidyl peptidase IV (DPP IV) is sensitive to the structure of the inhibitor. nih.govyoutube.comyoutube.com The unique conformational and electronic properties of this compound could be leveraged to design highly selective DPP IV inhibitors.

Furthermore, the development of covalent inhibitors targeting enzymes like LSD1 demonstrates the importance of precise positioning of reactive groups. nih.gov The electronic influence of the fluorine atom in this compound could be used to fine-tune the reactivity of the amine group in such a way that it leads to more efficient and selective covalent bond formation with the target enzyme. The ability of individual ligands to induce different receptor conformations is a key concept in modern pharmacology, and the unique stereoelectronic profile of this compound makes it a valuable tool for exploring and exploiting this phenomenon. nih.gov

Applications as Chiral Building Blocks for Complex Molecule Construction

The defined stereochemistry of this compound makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. nih.gov The use of enantiomerically pure starting materials is a fundamental strategy in the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

A prominent example of the utility of related cyclopropane building blocks is the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS3 protease. The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) scaffold is a key intermediate in the preparation of several potent HCV protease inhibitors. nih.gov Concise and robust asymmetric syntheses of derivatives of this building block have been developed, highlighting its importance in the pharmaceutical industry. While this example features a vinyl group, it underscores the value of the (1R,2S)-aminocyclopropane core. The substitution of the vinyl group with a fluorine atom in this compound offers a pathway to a different set of complex molecules with potentially novel biological activities.

The tosylate salt of cis-2-fluorocyclopropylamine is commercially available and serves as a versatile intermediate in organic synthesis. lookchem.com Its use as a building block allows for the introduction of the fluorocyclopropylamine motif into a wide range of molecular architectures. This is particularly relevant in the context of scaffold hopping, where a core molecular structure is replaced with a different one to improve properties such as potency, selectivity, or pharmacokinetics. nih.govnih.gov The this compound scaffold, with its unique combination of features, is an attractive candidate for such explorations. The development of asymmetric catalytic methods continues to expand the toolkit for synthesizing complex chiral molecules, and chiral building blocks like this compound are essential reagents in these endeavors. nih.gov

Computational Chemistry and Theoretical Studies of 1r,2s 2 Fluorocyclopropanamine

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have been employed to investigate the conformational space of 2-fluorocyclopropylamine diastereomers. For (1R,2S)-2-fluorocyclopropanamine, which has a cis relationship between the fluorine and amine groups, these studies reveal the subtle interplay of steric and stereoelectronic effects that dictate its preferred three-dimensional structure and stability.

The rotation of the amino group in cis-2-fluorocyclopropylamine gives rise to different conformers. The stability of these conformers is influenced by hyperconjugative interactions between the C-F and C-N bonds and the nitrogen lone pair. acs.org

Conformational Energetics:

Computational studies have quantified the relative stabilities of the different conformers of cis-2-fluorocyclopropylamine. The energy differences, while small, are significant in determining the predominant species in a given environment.

Table 1: Calculated Relative Enthalpies of cis-2-Fluorocyclopropylamine Conformers

| Conformer | Relative Enthalpy (kcal/mol) |

|---|---|

| cis-2c | 2.57 |

| cis-2a | 2.57 |

| cis-2b | - |

Data sourced from Hyla-Kryspin et al. acs.org

Proton Affinity and Basicity:

The basicity of the amine group is a key property influencing its chemical behavior. Theoretical calculations of proton affinity (PA) provide a measure of the intrinsic basicity in the gas phase. The calculated proton affinity for cis-2-fluorocyclopropylamine is 215.6 kcal/mol. acs.org This value is slightly lower than that of the parent cyclopropylamine (B47189) (217.6 kcal/mol), indicating that the electron-withdrawing fluorine atom reduces the basicity of the nitrogen atom. acs.org

Geometric Parameters:

The geometry of the cyclopropane (B1198618) ring and the orientation of the substituents are also elucidated through computational models. These calculations provide precise bond lengths and angles that are often in good agreement with experimental data where available.

Table 2: Selected Optimized Geometric Parameters of cis-2-Fluorocyclopropylamine (Conformer 2c)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.503 |

| C-F Bond Length (Å) | 1.396 |

| C-N Bond Length (Å) | 1.458 |

| F-C-C Angle (°) | 116.5 |

| N-C-C Angle (°) | 117.9 |

Data sourced from Hyla-Kryspin et al. acs.org

In Silico Prediction of Reactivity and Selectivity in Fluorocyclopropane (B157604) Systems

While specific computational studies on the reactivity of this compound are not extensively documented in the literature, the principles of in silico prediction can be applied to understand its potential chemical behavior. DFT calculations are a powerful tool for investigating reaction mechanisms, determining transition state structures, and predicting the selectivity of chemical transformations.

Frontier Molecular Orbital (FMO) Theory:

The reactivity of a molecule can often be rationalized by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen lone pair is expected to be a significant contributor to the HOMO, making it the primary site for reactions with electrophiles. The C-F and C-N bonds, particularly their antibonding orbitals (σ*), will be key components of the LUMO, suggesting their involvement in reactions with nucleophiles, potentially leading to ring-opening.

Transition State Modeling:

Computational modeling can be used to locate and characterize the transition state structures of potential reactions. By calculating the activation energy barriers for different reaction pathways, it is possible to predict the most likely mechanism and the regioselectivity or stereoselectivity of a reaction. For instance, in a potential ring-opening reaction of this compound, DFT calculations could be used to compare the energy barriers for the cleavage of the different C-C bonds, thus predicting the most favorable outcome.

Predicting Selectivity:

The stereochemistry of this compound is expected to play a crucial role in directing the stereochemical outcome of its reactions. In silico models can help predict this selectivity by calculating the energies of the different diastereomeric transition states. For example, in a nucleophilic substitution reaction at one of the cyclopropane carbons, the approach of the nucleophile would be influenced by the existing stereocenters, and computational analysis could quantify the energetic preference for one stereochemical outcome over another.

Although detailed computational studies on the reactivity of this compound are yet to be published, the established methodologies of computational chemistry provide a robust framework for predicting its chemical behavior and guiding its use in synthetic applications.

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of (1R,2S)-2-fluorocyclopropanamine, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₃H₆FN (MW: 75.08 g/mol) with a cyclopropane ring substituted by a fluorine atom and an amine group. Its stereochemistry (1R,2S) is critical for biological activity. Researchers must confirm enantiomeric purity via chiral chromatography (e.g., HPLC with chiral stationary phases) to avoid confounding results in receptor-binding studies .

Q. What safety precautions are required when handling this compound?

- Answer : The compound is classified under UN GHS Revision 8 with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H332/H335 (respiratory irritation). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow protocols for waste disposal. Safety data sheets (SDS) should be reviewed before synthesis or biological assays .

Q. How is the compound’s stability assessed under varying storage conditions?

- Answer : Stability studies involve storing the compound under inert atmospheres (argon/nitrogen) at room temperature or 4°C. Degradation is monitored via HPLC-UV or LC-MS over time. Hydrolysis susceptibility at the cyclopropane ring or amine group must be evaluated, especially in aqueous buffers .

Advanced Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of this compound?

- Answer : Multi-step syntheses often employ asymmetric cyclopropanation (e.g., Simmons-Smith reactions with chiral catalysts) or resolution of racemic mixtures using chiral acids (e.g., (R)-mandelic acid). Purity (>98%) is validated via polarimetry and chiral GC-MS .

Q. How do fluorination patterns on the cyclopropane ring affect biological activity?

- Answer : Comparative studies with analogs (e.g., 3,4-difluorophenyl or trifluoromethoxy derivatives) reveal that fluorine position modulates electronic effects and steric hindrance, altering receptor binding. For example, 3,4-difluorophenyl substitution enhances NMDA receptor affinity, while 4-fluorophenyl derivatives show serotonin receptor selectivity .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., NMDA vs. serotonin receptor affinities)?

- Answer : Contradictions arise from assay variability (e.g., cell lines, radioligands). Standardize protocols:

- Use HEK293 cells transfected with human NMDA/5-HT receptors.

- Validate binding assays with reference antagonists (e.g., MK-801 for NMDA).

- Apply statistical meta-analysis to reconcile IC₅₀ discrepancies .

Q. How is metabolic stability evaluated in preclinical studies?

- Answer : Conduct in vitro assays with liver microsomes (human/rat) to measure CYP450-mediated oxidation. Monitor metabolites via LC-TOF-MS. For in vivo studies, administer the compound intravenously/orally to rodents and quantify plasma half-life (t₁/₂) and clearance rates using pharmacokinetic models .

Q. What analytical techniques confirm structural integrity and purity in complex matrices (e.g., biological samples)?

- Answer : Use hyphenated techniques:

- GC-MS/IR : Volatility and fragmentation pattern analysis.

- HPLC-TOF : High-resolution mass accuracy for metabolite identification.

- NMR (¹H/¹⁹F) : Detects fluorinated impurities and stereochemical integrity .

Q. How does the compound interact with lipid bilayers in neuroprotection studies?

- Answer : Molecular dynamics simulations (e.g., GROMACS) model partitioning into lipid membranes. Experimental validation uses fluorescence anisotropy with DPH probes or surface plasmon resonance (SPR) to measure membrane affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.